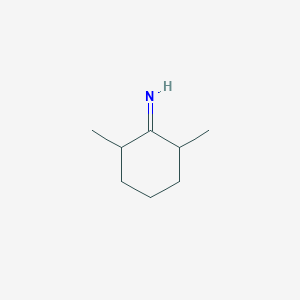
Cyclohexanimine, 2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanimine, 2,6-dimethyl-, also known as Cyclohexanimine, 2,6-dimethyl-, is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanimine, 2,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanimine, 2,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Cyclohexanimine, 2,6-dimethyl- serves as a crucial building block in the synthesis of several pharmaceutical agents. Its derivatives are involved in the production of:
- Mucolytics : Compounds that help in thinning mucus, making it easier to expel.
- Analgesics : Pain-relieving medications.
- Bronchodilators : Drugs that relax bronchial muscles to improve airflow in conditions like asthma.
Table 1: Pharmaceutical Compounds Derived from Cyclohexanimine
| Compound Name | Application |
|---|---|
| Acetohexamide | Antidiabetic agent |
| Bromhexine | Mucolytic agent |
| Cilostazol | Antiplatelet agent |
| Glibenclamide | Antidiabetic agent |
These compounds highlight the versatility of cyclohexanimine as a precursor in medicinal chemistry.
Industrial Applications
In industry, cyclohexanimine is primarily utilized as an intermediate in the production of:
- Vulcanization Accelerators : These are essential for rubber processing, enhancing the durability and elasticity of rubber products.
- Corrosion Inhibitors : Cyclohexanimine effectively prevents corrosion in various industrial applications, particularly in water treatment processes.
Table 2: Industrial Uses of Cyclohexanimine
| Application Type | Description |
|---|---|
| Vulcanization | Used as a precursor for sulfenamide-based accelerators |
| Corrosion Inhibition | Acts as an effective agent to protect metals from corrosion |
| Adhesives and Sealants | Integral component in formulations for enhanced bonding |
Environmental Impact and Safety Considerations
While cyclohexanimine has significant utility, its environmental impact and safety must also be considered. It is classified as an extremely hazardous substance under U.S. regulations due to its corrosive nature and potential health effects upon exposure.
Case Study: Toxicity Assessment
A study evaluating the toxicity of cyclohexanimine revealed that it has a low acute toxicity level with an LD50 (rat; oral) of approximately 0.71 ml/kg. Chronic exposure has been linked to skin abnormalities and cytotoxic effects on various organs .
Eigenschaften
CAS-Nummer |
13652-33-0 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
2,6-dimethylcyclohexan-1-imine |
InChI |
InChI=1S/C8H15N/c1-6-4-3-5-7(2)8(6)9/h6-7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
DQTFHATYWYGPQG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1=N)C |
Kanonische SMILES |
CC1CCCC(C1=N)C |
Key on ui other cas no. |
13652-33-0 |
Synonyme |
2,6-Dimethylcyclohexanimine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















